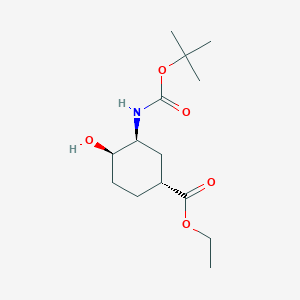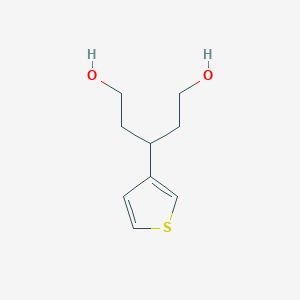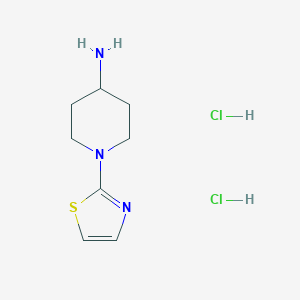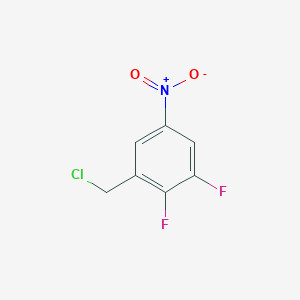
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester
Vue d'ensemble
Description
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester is a complex organic compound that features a cyclohexane ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the hydroxyl and carboxylic acid groups. The Boc (tert-butoxycarbonyl) protecting group is then added to the amino group to prevent it from reacting during subsequent steps. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically achieved using acids like trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups can also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Similar in that it contains a carboxylic acid group and an aromatic ring.
tert-Butyl carbamate: Contains a Boc-protected amino group, similar to (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
IUPAC Name |
ethyl (1R,3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFMJGAVWORNIZ-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)
![spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)




![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)



